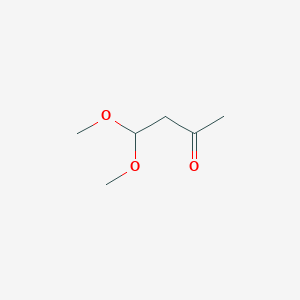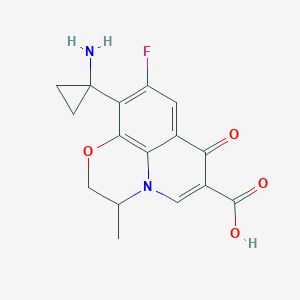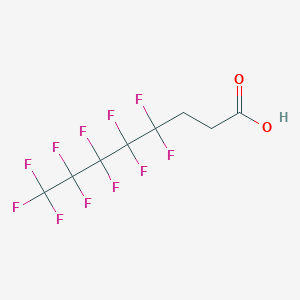
2-Ethoxy-1-(4-Pyridinyl)ethenylmethylketon
Übersicht
Beschreibung
2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone, also known as 2-EPMK, is a chemical compound used in a variety of scientific research applications. It is a colorless liquid with a low boiling point and is soluble in both organic solvents and water. It is a valuable compound for researchers in a wide range of fields, including organic chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
In der medizinischen Chemie hat sich diese Verbindung aufgrund ihrer strukturellen Ähnlichkeit mit Pyridiniumverbindungen, die für ihre biologische Aktivität bekannt sind, als vielversprechend erwiesen. Sie könnte als Vorläufer für die Synthese von Pyridiniumsalzen verwendet werden, die antimikrobielle, antikanzerogene und antimalarielle Eigenschaften aufweisen . Seine Modifikation durch verschiedene chemische Reaktionen könnte zur Entwicklung neuer Arzneimittel führen.
Industrielle Chemie
„2-Ethoxy-1-(4-Pyridinyl)ethenylmethylketon“ ist ein wertvolles Zwischenprodukt in der industriellen Chemie. Es kann aufgrund seiner reaktiven Ketongruppe, die weitere chemische Umwandlungen eingehen kann, bei der Synthese von Farbstoffen, Harzen und Polymeren verwendet werden.
Analytische Chemie
In der analytischen Chemie könnten Derivate dieser Verbindung als Standards oder Reagenzien in der Chromatographie und Spektrometrie verwendet werden. Ihre ausgeprägten chemischen Eigenschaften können bei der qualitativen und quantitativen Analyse komplexer Gemische helfen .
Materialwissenschaft
Die potenziellen Anwendungen der Verbindung in der Materialwissenschaft umfassen die Entwicklung neuartiger Materialien mit spezifischen elektronischen oder photonischen Eigenschaften. Ihre Pyridinylgruppe könnte mit anderen Substanzen interagieren, um Materialien mit gewünschter Leitfähigkeit oder Reaktivität zu erzeugen.
Biochemie
In der Biochemie könnte „this compound“ als Baustein für komplexere biochemische Verbindungen dienen. Ihre Struktur könnte der Schlüssel zur Untersuchung von Enzym-Substrat-Wechselwirkungen oder zur Entwicklung von Inhibitoren sein, die biologische Pfade regulieren können .
Synthese von Pyridinium-Ionenflüssigkeiten
Die Verbindung kann zur Synthese von Pyridinium-Ionenflüssigkeiten verwendet werden, bei denen es sich um Salze handelt, die sich bei Raumtemperatur in flüssigem Zustand befinden. Diese Ionenflüssigkeiten haben eine Vielzahl von Anwendungen, unter anderem als Lösungsmittel für chemische Reaktionen und in der Elektrochemie .
Forschung zur Genübertragung
Pyridinium-basierte Strukturen werden auf ihr Potenzial in Genübertragungssystemen untersucht. Als solches könnte „this compound“ ein Vorläufer bei der Synthese von Verbindungen sein, die für die Gentherapieforschung verwendet werden .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone involves the reaction of 4-pyridinylacetaldehyde with ethyl vinyl ketone in the presence of a base to form the intermediate product, 2-Ethoxy-1-(4-pyridinyl)ethenol. This intermediate is then oxidized using a mild oxidizing agent to form the final product, 2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone.", "Starting Materials": [ { "Name": "4-pyridinylacetaldehyde", "Amount": "1 equivalent" }, { "Name": "Ethyl vinyl ketone", "Amount": "1 equivalent" }, { "Name": "Base (e.g. potassium hydroxide)", "Amount": "stoichiometric amount" }, { "Name": "Mild oxidizing agent (e.g. hydrogen peroxide)", "Amount": "stoichiometric amount" } ], "Reaction": [ { "Step": "Add 4-pyridinylacetaldehyde to a reaction flask", "Conditions": "None" }, { "Step": "Add ethyl vinyl ketone to the reaction flask", "Conditions": "Under an inert atmosphere (e.g. nitrogen) and at room temperature" }, { "Step": "Add the base to the reaction flask", "Conditions": "Under an inert atmosphere (e.g. nitrogen) and at room temperature" }, { "Step": "Stir the reaction mixture for several hours", "Conditions": "Under an inert atmosphere (e.g. nitrogen) and at room temperature" }, { "Step": "Add a mild oxidizing agent to the reaction mixture", "Conditions": "Under an inert atmosphere (e.g. nitrogen) and at room temperature" }, { "Step": "Stir the reaction mixture for several hours", "Conditions": "Under an inert atmosphere (e.g. nitrogen) and at room temperature" }, { "Step": "Extract the product using a suitable organic solvent (e.g. dichloromethane)", "Conditions": "Under an inert atmosphere (e.g. nitrogen) and at room temperature" }, { "Step": "Purify the product using column chromatography", "Conditions": "Using a suitable solvent system (e.g. hexane/ethyl acetate)" } ] } | |
| 88349-61-5 | |
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
(E)-4-ethoxy-3-pyridin-4-ylbut-3-en-2-one |
InChI |
InChI=1S/C11H13NO2/c1-3-14-8-11(9(2)13)10-4-6-12-7-5-10/h4-8H,3H2,1-2H3/b11-8- |
InChI-Schlüssel |
IATKKGJZTHMRBF-FLIBITNWSA-N |
Isomerische SMILES |
CCO/C=C(\C1=CC=NC=C1)/C(=O)C |
SMILES |
CCOC=C(C1=CC=NC=C1)C(=O)C |
Kanonische SMILES |
CCOC=C(C1=CC=NC=C1)C(=O)C |
| 88349-61-5 | |
Synonyme |
(E)-4-Ethoxy-3-(pyridin-4-yl)but-3-en-2-one |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


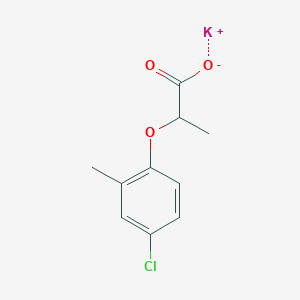

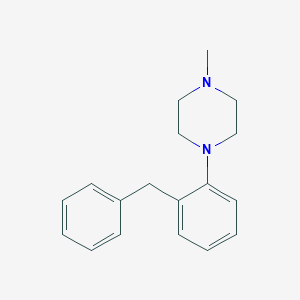

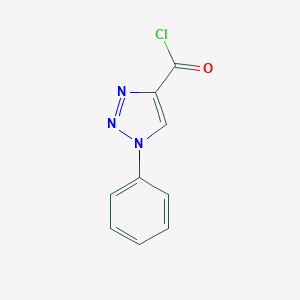
![(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol](/img/structure/B155241.png)
